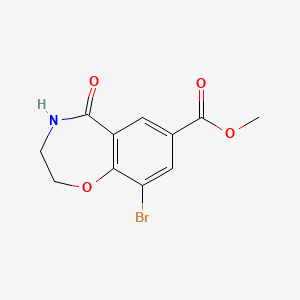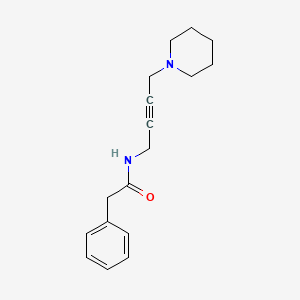
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, also known as PB28, is a synthetic compound that belongs to the family of N-substituted arylalkylamides. It is a promising drug candidate that has been extensively studied for its potential applications in cancer treatment and diagnosis. PB28 is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is overexpressed in various cancer cell types.
Scientific Research Applications
Synthesis of Biologically Active Derivatives
Research has led to the synthesis of N-aryl/aralkyl substituted derivatives that exhibit promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of conditions like Alzheimer's disease. These derivatives also displayed activity against lipoxygenase enzymes, indicating potential anti-inflammatory properties (Khalid et al., 2014).
Development of Novel Anxiolytics
Compounds with structural similarities have shown significant oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. These findings suggest potential applications in developing new treatments for anxiety disorders (Kordik et al., 2006).
Therapeutic Applications
A derivative has been used in pharmaceutical compositions and therapeutic applications, highlighting the compound's utility in developing new medications (ジュリアン・ジョヴァンニーニ et al., 2005).
Alcohol Intake Reduction
An atypical anxiolytic structurally related to this compound has demonstrated a favorable profile in reducing alcohol intake compared to naltrexone, suggesting a new approach to treating alcoholism (Rezvani et al., 2007).
Asymmetric Synthesis
Studies have also focused on the asymmetric synthesis of enantiomerically pure piperidines from lactams, contributing to the development of more selective and potent pharmaceutical agents (Micouin et al., 1994).
Gastroprotective Activity
Further research has identified acetamide derivatives with significant gastroprotective action, offering potential advancements in treatments for gastrointestinal disorders (Hirakawa et al., 1998).
properties
IUPAC Name |
2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOQRCUBODWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

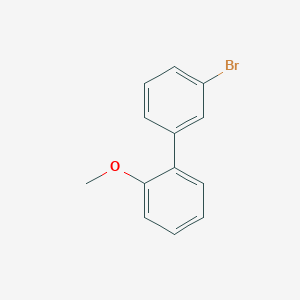
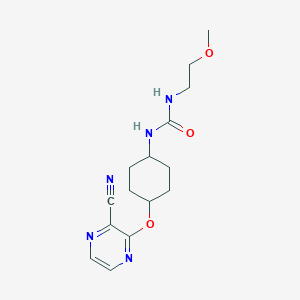
![N-cycloheptyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2581435.png)
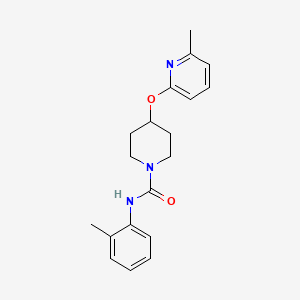
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)
![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
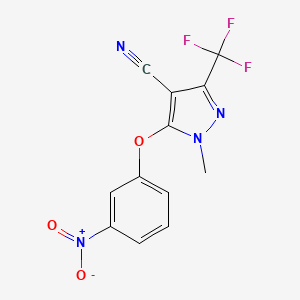
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
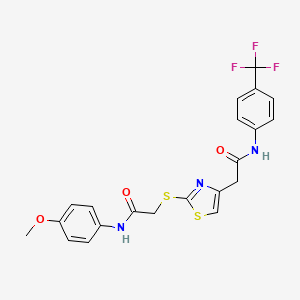
![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)
